molecular formula C6H10S2 B14653226 Allyl dithiopropanoate CAS No. 41830-43-7

Allyl dithiopropanoate

Cat. No.: B14653226
CAS No.: 41830-43-7
M. Wt: 146.3 g/mol
InChI Key: NNNUIUMYOFGHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl dithiopropanoate (systematic name: allyl ester of dithiopropanoic acid) is a sulfur-containing organic compound characterized by an allyl group (CH₂=CH-CH₂-) bonded to a dithiopropanoate moiety. These compounds belong to a broader class of allyl sulfur esters, which are notable for their roles in flavoring, pharmaceuticals, and organic synthesis.

Properties

CAS No.

41830-43-7

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

IUPAC Name

prop-2-enyl propanedithioate

InChI

InChI=1S/C6H10S2/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3

InChI Key

NNNUIUMYOFGHSL-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl dithiopropanoate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with carbon disulfide in the presence of a base, followed by the addition of a suitable alkylating agent. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution via Tsuji-Trost Reaction

Allyl esters are well-known substrates for palladium-catalyzed allylic alkylation (Tsuji-Trost reaction). For allyl dithiopropanoate, the dithiopropanoate group could act as a leaving group, enabling nucleophilic attack at the allylic position.

Key Mechanistic Steps (from ):

  • Oxidative addition : Pd(0) coordinates to the allyl group, forming an η³-allyl-Pd complex.

  • Nucleophilic attack : Soft nucleophiles (e.g., amines, enolates) directly attack the allyl moiety.

  • Reductive elimination : Pd(0) is regenerated, releasing the product.

Example Reaction :

Allyl dithiopropanoate+NuPd 0 Allylated product+Dithiopropanoate\text{this compound}+\text{Nu}^-\xrightarrow{\text{Pd 0 }}\text{Allylated product}+\text{Dithiopropanoate}^-

Factors Influencing Reactivity :

  • Leaving group ability : Dithiopropanoate’s electron-withdrawing thio groups enhance leaving-group capacity compared to acetate.

  • Steric effects : Substituents on the allyl group affect regioselectivity (e.g., linear vs. branched products) .

Radical Allylic Functionalization

Allylic C–H bonds are prone to radical-mediated bromination or oxidation. For this compound, allylic hydrogen abstraction could occur under radical initiators (e.g., NBS, light) .

Mechanism :

  • Initiation : Bromine radical (Br- ) abstracts an allylic hydrogen.

  • Propagation : Allyl radical reacts with Br₂ to form allyl bromide and regenerate Br- .

  • Termination : Radical recombination.

Example :

Allyl dithiopropanoate+NBSlightAllyl bromide derivative+Byproducts\text{this compound}+\text{NBS}\xrightarrow{\text{light}}\text{Allyl bromide derivative}+\text{Byproducts}

Regioselectivity :

  • Dominated by bond dissociation energies (allylic C–H: ~88 kcal/mol vs. vinylic: ~111 kcal/mol) .

Deprotection and Cleavage Reactions

Allyl ethers/esters are commonly used as protecting groups. Dithiopropanoate’s stability under acidic/basic conditions could facilitate selective deprotection.

Reported Methods (from ):

  • Oxidative cleavage : Ozone or OsO₄/NaIO₄ oxidizes allyl groups to carbonyls.

  • Palladium-mediated deprotection : Pd(0) catalysts (e.g., Pd(PPh₃)₄) with nucleophiles (e.g., PMHS) cleave allyl ethers/esters.

Example :

Allyl dithiopropanoatePd 0 PMHSPropanoic acid derivative+Allyl Pd byproducts\text{this compound}\xrightarrow{\text{Pd 0 PMHS}}\text{Propanoic acid derivative}+\text{Allyl Pd byproducts}

Electrophilic Additions

Allyl groups participate in electrophilic additions (e.g., halogenation, epoxidation). The electron-rich double bond in this compound could undergo similar reactions.

Example Reaction :

Allyl dithiopropanoate+Br21 2 Dibromo derivative\text{this compound}+\text{Br}_2\rightarrow \text{1 2 Dibromo derivative}

Stereochemical Considerations :

  • Anti-addition (e.g., bromine) is typical for non-concerted mechanisms.

Data Table: Hypothetical Reactivity of this compound

Reaction Type Conditions Expected Product Key Influences
Tsuji-Trost alkylationPd(0), nucleophile (e.g., amine)Allylated amineLeaving group ability, Pd ligand
Radical brominationNBS, light, CCl₄Allyl bromide derivativeAllylic C–H bond strength
Oxidative deprotectionPd(0)/PMHS, ZnCl₂Propanoic acid derivativeSolvent polarity, temperature
Electrophilic brominationBr₂, CH₂Cl₂1,2-DibromopropanoateDouble bond electronics

Limitations and Research Gaps

  • No direct studies on this compound were identified; inferences rely on analogous allyl esters/thioesters.

  • Experimental validation is needed to confirm regioselectivity and reaction rates.

Scientific Research Applications

Allyl dithiopropanoate has several applications in scientific research:

    Biology: The compound’s sulfur-containing moiety makes it a potential candidate for studying sulfur metabolism and related biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds with therapeutic properties.

    Industry: this compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which allyl dithiopropanoate exerts its effects involves the interaction of its allyl and dithiocarboxylate groups with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares allyl dithiopropanoate (inferred structure) with key analogs:

Compound Molecular Formula Molecular Weight CAS Number Key Functional Groups Key Properties/Applications Source
This compound* C₆H₁₀O₂S₂ 178.27 N/A Allyl, dithioester Potential flavoring, antimicrobial agent Inferred
Propenyl dithiopropanoate C₆H₁₀O₂S₂ 178.27 N/A Propenyl, dithioester Found in garlic oil (10.21%)
Allyl thiopropionate C₆H₁₀OS 130.208 41820-22-8 Allyl, thioester Flavoring agent, organic synthesis
Diallyl disulfide C₆H₁₀S₂ 146.27 2179-57-9 Two allyl groups, disulfide Antimicrobial, major garlic component
Allyl isothiocyanate C₄H₅NS 99.16 57-06-7 Allyl, isothiocyanate Pungent odor, pharmaceutical applications
Allyl Propyl Disulfide C₆H₁₂S₂ 148.28 2179-58-0 Allyl, propyl, disulfide Industrial irritant, garlic odor

*Note: this compound's structure is inferred based on nomenclature and related compounds.

Key Observations :

  • Sulfur Configuration: this compound contains a dithioester group (–S–CO–S–), distinguishing it from monosulfur analogs like allyl thiopropionate (–S–CO–O–) . This configuration may enhance reactivity in nucleophilic substitutions.
  • Biological Activity: Diallyl disulfide and propenyl dithiopropanoate exhibit antimicrobial properties due to sulfur-mediated disruption of microbial membranes . This compound likely shares this trait.
  • Odor and Flavor : Allyl thiopropionate is used in flavoring due to its sulfurous aroma, while diallyl disulfide contributes to garlic's pungency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.